molecular formula C9H7ClO4S B8789496 4-CHLOROSULFONYLCINNAMIC ACID

4-CHLOROSULFONYLCINNAMIC ACID

Cat. No. B8789496
M. Wt: 246.67 g/mol
InChI Key: ZGGPGWYMMZNPOY-UHFFFAOYSA-N
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Patent
US07183298B2

Procedure details

To neat chlorosulfonic acid (5.3 ml, 80 mmol) at 0–5° C. temperature slowly cinnamic acid (41) (1.47 g, 10 mmol) was added. As the reaction proceeded hydrogen chloride gas evolved. The reaction mixture was stirred successively at 0° C. for 1 hour, at ambient temperature for 2 hours and at 40–42° C. for 2 hours. The dark, viscous syrup was poured onto ice, the precipitated solid was filtered and washed with water. The title compound (0.5 g, 20%) as a white solid was obtained. 1H NMR (DMSO-d6, HMDSO), δ 6.55 (1H, d, J=16 Hz); 7.58 (1H, d, J=16.0 Hz); 7.65 (4H, s); 8.15 (1H, br s).
Quantity
5.3 mL
Type
reactant
Reaction Step One
Name
cinnamic acid
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].C[O:7][C:8](=[O:28])[CH:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13](S(=O)(=O)NC2C=CC=C(Br)C=2)[CH:12]=1.Cl>>[Cl:1][S:2]([C:14]1[CH:15]=[CH:16][C:11]([CH:10]=[CH:9][C:8]([OH:28])=[O:7])=[CH:12][CH:13]=1)(=[O:5])=[O:3]

Inputs

Step One
Name
Quantity
5.3 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
cinnamic acid
Quantity
1.47 g
Type
reactant
Smiles
COC(C=CC1=CC(=CC=C1)S(NC1=CC(=CC=C1)Br)(=O)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred successively at 0° C. for 1 hour, at ambient temperature for 2 hours and at 40–42° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The dark, viscous syrup was poured onto ice
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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